1-(4-Methoxypyridin-2-YL)cyclopropanecarbonitrile
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Overview
Description
1-(4-Methoxypyridin-2-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyridin-2-yl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 4-methoxypyridine with a cyclopropanecarbonitrile precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if necessary.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxypyridin-2-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Methoxypyridin-2-yl)cyclopropanecarbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyridin-2-yl)cyclopropanecarbonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxypyridin-2-yl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl): Contains a piperidine ring and a carbonyl group, differing in structure and functional groups.
Uniqueness
1-(4-Methoxypyridin-2-yl)cyclopropanecarbonitrile is unique due to its specific combination of a methoxy-substituted pyridine ring and a cyclopropane ring with a nitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
1-(4-methoxypyridin-2-yl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-2-5-12-9(6-8)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNQTCDHDAWPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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